molecular formula C16H13Cl2N3O2 B3848191 2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide

2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide

Cat. No. B3848191
M. Wt: 350.2 g/mol
InChI Key: WOCRJNXOUHOMMX-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide, commonly known as CPH 82, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazones, which are organic compounds containing a hydrazone functional group (-NHN=). CPH 82 has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of CPH 82 involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, pain, and cancer. CPH 82 inhibits the production of pro-inflammatory cytokines and chemokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of these molecules. CPH 82 also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation.
In cancer cells, CPH 82 induces apoptosis by activating the caspase pathway. Caspases are a family of proteases that are involved in the initiation and execution of apoptosis. CPH 82 activates caspase-3 and caspase-9, which are key players in the caspase pathway.
Biochemical and Physiological Effects:
CPH 82 has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CPH 82 inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. CPH 82 also inhibits the activity of COX-2, which leads to a decrease in the production of prostaglandins.
In vivo studies have shown that CPH 82 exhibits potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. CPH 82 has also been found to exhibit anti-cancer properties in various animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPH 82 in lab experiments is its potent anti-inflammatory, analgesic, and anti-cancer properties. This makes CPH 82 a promising candidate for the development of new drugs in these fields. Another advantage of using CPH 82 is its relatively simple synthesis method, which allows for easy production of the compound.
One of the limitations of using CPH 82 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful evaluation in animal models and clinical trials.

Future Directions

There are several future directions for the research and development of CPH 82. One direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the evaluation of the pharmacokinetics and pharmacodynamics of CPH 82 in animal models and clinical trials.
In addition, further studies are needed to elucidate the mechanism of action of CPH 82 in inflammation, pain, and cancer. This will help to identify potential targets for drug development and improve the efficacy of CPH 82-based therapies.
Conclusion:
In conclusion, CPH 82 is a promising compound with potential therapeutic applications in the fields of inflammation, pain, and cancer. Its potent anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in animal models and clinical trials.

Scientific Research Applications

CPH 82 has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of CPH 82 is in the treatment of inflammation and pain. Studies have shown that CPH 82 exhibits potent anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
In addition to its anti-inflammatory and analgesic effects, CPH 82 has also been found to exhibit anti-cancer properties. Studies have shown that CPH 82 induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This makes CPH 82 a potential candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-[(E)-(4-chlorophenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c1-10-8-13(18)6-7-14(10)20-15(22)16(23)21-19-9-11-2-4-12(17)5-3-11/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCRJNXOUHOMMX-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide
Reactant of Route 3
Reactant of Route 3
2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide
Reactant of Route 4
Reactant of Route 4
2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide
Reactant of Route 5
Reactant of Route 5
2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide
Reactant of Route 6
Reactant of Route 6
2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.